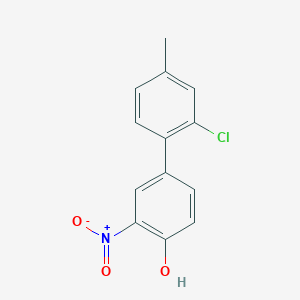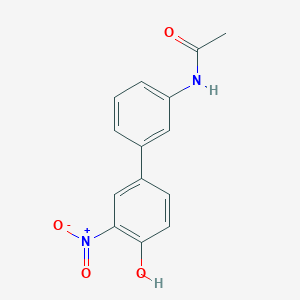
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% (4-CFNP) is an organic compound that is often used in various scientific research applications. It is a type of phenol, a compound containing a hydroxyl group attached to an aromatic hydrocarbon group. 4-CFNP is a yellowish-brown crystalline solid that is soluble in water and ethanol. It has a molecular formula of C7H4ClFNO3, a molecular weight of 199.56 g/mol, and a melting point of 118-120°C.
Applications De Recherche Scientifique
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% has many applications in scientific research. It is often used as a reagent in organic synthesis to prepare various compounds, such as esters, amides, and nitriles. It is also used to synthesize pharmaceuticals, such as antibiotics and antifungal agents. Additionally, 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% has been used in the synthesis of dyes, plastics, and polymers.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% are not well-understood. Studies have shown that it can act as an inhibitor of cyclooxygenase and lipoxygenase, which are enzymes involved in the production of prostaglandins and leukotrienes. In addition, 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% in lab experiments include its relatively low cost, easy availability, and high purity. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% is that its mechanism of action is not fully understood.
Orientations Futures
Future research on 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% should focus on understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to explore its potential applications in pharmaceuticals, dyes, plastics, and polymers. Finally, research should be conducted to explore ways to improve the synthesis of 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% and to create derivatives with improved properties.
Méthodes De Synthèse
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% can be synthesized using a Friedel-Crafts alkylation reaction. This reaction involves the addition of a halogenated phenol to an alkyl halide, followed by a nitration reaction. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction yields 4-(3-Chloro-4-fluorophenyl)-2-nitrophenol, 95% in 95% purity.
Propriétés
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-9-5-7(1-3-10(9)14)8-2-4-12(16)11(6-8)15(17)18/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEUFWKHDFWADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686284 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenyl)-2-nitrophenol | |
CAS RN |
1261975-13-6 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)




